molecular formula C18H35NO2 B12412005 4E,14Z-Sphingadiene-d7

4E,14Z-Sphingadiene-d7

Cat. No.: B12412005
M. Wt: 304.5 g/mol
InChI Key: KWDXKYNWAKMLKK-NLLUMRAQSA-N
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Description

4E,14Z-Sphingadiene-d7 is a deuterium-labeled version of 4E,14Z-Sphingadiene. This compound is a sphingoid base, which is a type of long-chain amino alcohol found in sphingolipids. Sphingolipids are essential components of cell membranes and play crucial roles in cell signaling and structure. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4E,14Z-Sphingadiene-d7 involves the incorporation of deuterium atoms into the sphingoid base structure. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.

    Deuterated Precursors: Using deuterated starting materials in the synthesis of 4E,14Z-Sphingadiene can lead to the formation of the deuterium-labeled compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

4E,14Z-Sphingadiene-d7 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4E,14Z-Sphingadiene-d7 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4E,14Z-Sphingadiene-d7 involves its interaction with specific molecular targets and pathways. As a sphingoid base, it can:

Comparison with Similar Compounds

Similar Compounds

    4E,14Z-Sphingadiene: The non-deuterated version of 4E,14Z-Sphingadiene-d7.

    Sphingosine: Another sphingoid base with a similar structure but different double bond configuration.

    Ceramide: A sphingolipid that contains a sphingoid base linked to a fatty acid.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an excellent tracer for studying metabolic pathways and drug interactions, offering insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C18H35NO2

Molecular Weight

304.5 g/mol

IUPAC Name

(2S,3R,4E,14Z)-2-amino-16,16,17,17,18,18,18-heptadeuteriooctadeca-4,14-diene-1,3-diol

InChI

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1/i1D3,2D2,3D2

InChI Key

KWDXKYNWAKMLKK-NLLUMRAQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCC/C=C/[C@H]([C@H](CO)N)O

Canonical SMILES

CCCC=CCCCCCCCCC=CC(C(CO)N)O

Origin of Product

United States

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